10-Butyl-2-chloroacridin-9-one
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Description
10-Butyl-2-chloroacridin-9-one is a chemical compound with the molecular formula C17H16ClNO and a molecular weight of 285.77 . It is a derivative of acridine , a class of compounds that have been actively researched over the years due to their prospective therapeutic applications for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Molecular Structure Analysis
The molecular structure of 10-Butyl-2-chloroacridin-9-one is characterized by the presence of an acridine core, which is a tricyclic compound (three-ring structure) with nitrogen as one of its elements . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to a quasi-equatorial conformation and high molecular rigidity .Chemical Reactions Analysis
Acridin-9(10H)-one based compounds, like 10-Butyl-2-chloroacridin-9-one, are known for their thermally activated delayed fluorescence (TADF) properties . They possess a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC), which are critical for their fluorescence properties .Future Directions
The future directions for research on 10-Butyl-2-chloroacridin-9-one and other acridine derivatives are promising. They are being explored for their potential in various applications, including as anticancer agents and in the development of organic light-emitting diodes (OLEDs) due to their thermally activated delayed fluorescence properties .
properties
IUPAC Name |
10-butyl-2-chloroacridin-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-2-3-10-19-15-7-5-4-6-13(15)17(20)14-11-12(18)8-9-16(14)19/h4-9,11H,2-3,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMSWGOFSKMMCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Butyl-2-chloroacridin-9-one |
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